molecular formula C20H17F3N2O3S2 B2385553 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1116017-33-4

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2385553
CAS No.: 1116017-33-4
M. Wt: 454.48
InChI Key: IHYRZHKHGZBXTP-UHFFFAOYSA-N
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Description

3-(N-Methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a unique substitution pattern. Its structure features:

  • Thiophene core: A five-membered aromatic ring containing sulfur.
  • Carboxamide group: Positioned at the 2nd carbon of the thiophene, linked to a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position.
  • N-Methylbenzenesulfonamido group: Attached at the 3rd carbon of the thiophene, providing sulfonamide functionality.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamido group may influence binding affinity to biological targets.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-5-3-2-4-6-16)17-11-12-29-18(17)19(26)24-13-14-7-9-15(10-8-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRZHKHGZBXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 4-methylbenzylamine, is reacted with an appropriate acylating agent to form the benzylamine intermediate.

    Coupling with Pyridine Derivative: The benzylamine intermediate is then coupled with a pyridine derivative, such as 3-(propionylamino)pyridine, under suitable reaction conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Table 1: Structural and Functional Comparison of Thiophene Carboxamides

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
3-(N-Methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide C₁₉H₁₆F₃N₂O₃S₂ 465.47 g/mol -CF₃-benzyl, N-methylbenzenesulfonamido Hypothesized antibacterial/antifungal activity (based on sulfonamide analogs)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 453.39 g/mol Nitro-thiophene, thiazole-CF₃-methoxy-phenyl Narrow-spectrum antibacterial; 42% purity
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.26 g/mol Nitrophenyl Genotoxic in bacterial/mammalian cells; weak C–H⋯O/S interactions
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide C₁₈H₁₁F₃N₂O₄S 408.35 g/mol Nitro-CF₃-phenoxy, phenylamide Structural analog; no activity reported
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide C₂₂H₂₂ClN₂OS 409.94 g/mol Chlorophenyl, isopropyl, methylphenylimino Reported analgesic, antimicrobial activity

Key Findings from Comparative Analysis

Structural Diversity: Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (-CF₃) groups are prevalent in analogs (e.g., ), enhancing stability and target binding. Sulfonamide vs.

Biological Activity: Antibacterial Potential: Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, suggesting the target compound’s sulfonamido group may confer similar properties. Genotoxicity: Nitrophenyl-substituted analogs (e.g., ) show genotoxicity, highlighting the need for structural optimization in the target compound.

Synthetic Routes :

  • Carboxamide Formation : Most analogs (e.g., ) are synthesized via coupling reactions (e.g., HATU-mediated), suggesting scalable methods for the target compound.

Crystallographic Data :

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing and intermolecular interactions . Similar analysis for the target compound is warranted.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a thiophene ring. Its molecular formula is C18H18F3N2O2SC_{18}H_{18}F_3N_2O_2S with a molecular weight of approximately 400.4 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups can modulate inflammatory responses, potentially through inhibition of cyclooxygenase (COX) enzymes.

Case Studies

  • Antitumor Efficacy :
    A study investigated the effects of thiophene-based sulfonamides on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast and colon cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism involved the activation of caspase-3 and PARP cleavage, indicating apoptosis as a mode of action.
  • Antimicrobial Activity :
    In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be around 8 µg/mL for S. aureus.
  • Anti-inflammatory Studies :
    A recent investigation into the anti-inflammatory properties showed that the compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

In Silico Studies

Computational studies have indicated that the compound can effectively bind to target proteins involved in cancer pathways, such as Bcl-2 family proteins and COX enzymes. Molecular docking simulations predict strong interactions with active sites, supporting empirical findings from biological assays.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with an estimated bioavailability exceeding 50%. Metabolism studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Toxicity Profile

Toxicological assessments reveal a moderate safety profile at therapeutic doses; however, further studies are required to fully elucidate long-term effects and potential toxicity mechanisms.

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